molecular formula C21H29N5O4 B2468053 8-((3-isopropoxypropyl)amino)-7-(4-methoxyphenethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 849923-77-9

8-((3-isopropoxypropyl)amino)-7-(4-methoxyphenethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2468053
CAS RN: 849923-77-9
M. Wt: 415.494
InChI Key: UZFONVGEUAHNGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-((3-isopropoxypropyl)amino)-7-(4-methoxyphenethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H29N5O4 and its molecular weight is 415.494. The purity is usually 95%.
BenchChem offers high-quality 8-((3-isopropoxypropyl)amino)-7-(4-methoxyphenethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-((3-isopropoxypropyl)amino)-7-(4-methoxyphenethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Research efforts have focused on synthesizing novel purine derivatives and analyzing their structures. For instance, studies have been conducted on the synthesis of new [c,d]-fused purinediones and their structural characteristics, highlighting the versatility of purine frameworks for generating diverse molecules with potential biological applications (Šimo, Rybár, & Alföldi, 1995). Similarly, the crystal structure of purine derivatives, such as 8-amino-7-(4-morpholinobutyl)theophylline, has been elucidated, providing valuable insights into their molecular configurations and potential interaction mechanisms (Karczmarzyk & Pawłowski, 1997).

Biological Activities

Purine derivatives exhibit a range of biological activities, from analgesic effects to potential antiviral properties. Research on 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives with carboxylic, ester, or amide moieties has demonstrated significant analgesic activity, indicating the potential for developing new analgesic and anti-inflammatory agents (Zygmunt, Chłoń-Rzepa, Sapa, & Pawłowski, 2015). Moreover, the affinity of purine derivatives for serotonin receptors has been explored, revealing their potential as modulators of serotonin receptors, which could have implications for treating various neurological and psychiatric disorders (Żmudzki et al., 2015).

Chemical Properties and Reactivity

Studies have also delved into the chemical properties and reactivity of purine derivatives, including their ionization behavior and methylation reactions. Such investigations provide foundational knowledge that can be applied to designing more effective and selective chemical entities (Rahat, Bergmann, & Tamir, 1974).

properties

IUPAC Name

7-[2-(4-methoxyphenyl)ethyl]-3-methyl-8-(3-propan-2-yloxypropylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O4/c1-14(2)30-13-5-11-22-20-23-18-17(19(27)24-21(28)25(18)3)26(20)12-10-15-6-8-16(29-4)9-7-15/h6-9,14H,5,10-13H2,1-4H3,(H,22,23)(H,24,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZFONVGEUAHNGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC1=NC2=C(N1CCC3=CC=C(C=C3)OC)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-((3-isopropoxypropyl)amino)-7-(4-methoxyphenethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.